(E,Z)-7,9-Dodécadiényl acétate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

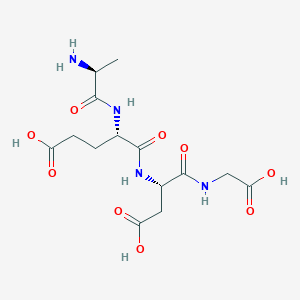

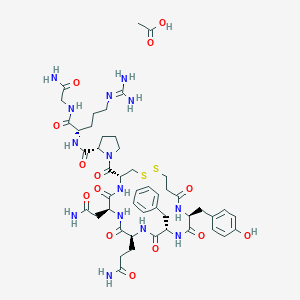

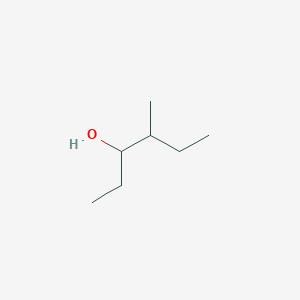

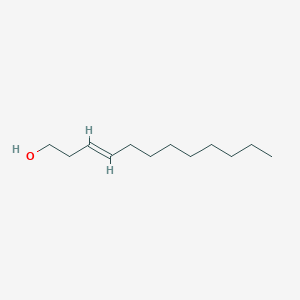

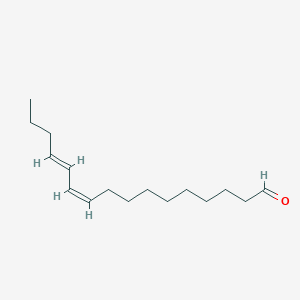

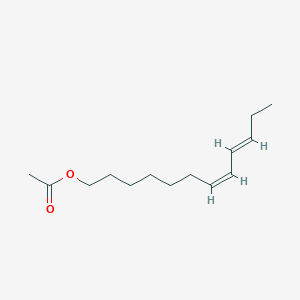

(E,Z)-7,9-Dodecadienyl acetate is a chemical compound with the molecular formula C₁₄H₂₄O₂. It is a doubly unsaturated acetate ester, commonly known for its role as a sex pheromone component in certain insect species, particularly the European grapevine moth, Lobesia botrana . This compound plays a crucial role in the mating behavior of these insects, making it a significant subject of study in the field of chemical ecology.

Applications De Recherche Scientifique

(E,Z)-7,9-Dodecadienyl acetate has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the mechanisms of desaturation and acetylation reactions.

Medicine: Research into pheromone-based pest control methods can lead to environmentally friendly alternatives to chemical pesticides, reducing the impact on human health.

Mécanisme D'action

Target of Action

The primary target of (E,Z)-7,9-Dodecadienyl acetate, also known as 7Z,9E-Dodecadienyl acetate, is the European grapevine moth, Lobesia botrana . This compound acts as a major sex pheromone component in these moths.

Mode of Action

(E,Z)-7,9-Dodecadienyl acetate interacts with its targets by acting as a chemical signal . As a sex pheromone, it plays a crucial role in attracting male moths to female moths for mating .

Biochemical Pathways

The biosynthesis of (E,Z)-7,9-Dodecadienyl acetate involves several steps :

Pharmacokinetics

As a pheromone, it is likely to be released into the environment and detected by the olfactory receptors of the target organisms .

Result of Action

The release of (E,Z)-7,9-Dodecadienyl acetate by female moths leads to the attraction of male moths, facilitating mating . This has significant implications for the reproduction and population dynamics of the species.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (E,Z)-7,9-Dodecadienyl acetate. For instance, sunlight and heat can cause chemical transformations in the compound . Furthermore, the effectiveness of the pheromone can be influenced by factors such as wind direction and speed, temperature, and humidity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

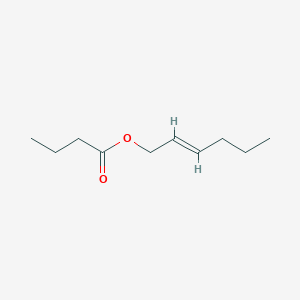

The synthesis of (E,Z)-7,9-Dodecadienyl acetate typically involves a multi-step process. One common method includes the desaturation of tetradecanoic acid to produce (Z)-11-tetradecenoic acid, followed by chain shortening to (Z)-9-dodecenoic acid.

Industrial Production Methods

Industrial production of (E,Z)-7,9-Dodecadienyl acetate can be achieved through a streamlined process that ensures high yield and selectivity. A novel method involves a two-step synthesis with excellent yields and selectivity greater than 70% . This method utilizes specific reaction conditions and catalysts to optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(E,Z)-7,9-Dodecadienyl acetate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peroxides for oxidation, reducing agents such as hydrogen gas with a catalyst for reduction, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include epoxides, saturated derivatives, and various substituted esters, depending on the reaction pathway and conditions used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (E,E)-7,9-Dodecadienyl acetate

- (Z,Z)-7,9-Dodecadienyl acetate

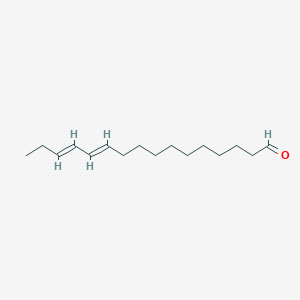

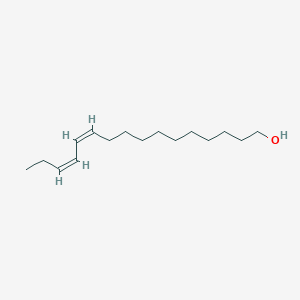

- (E,Z)-7,9-Dodecadien-1-ol

Uniqueness

(E,Z)-7,9-Dodecadienyl acetate is unique due to its specific double bond configuration, which is crucial for its biological activity as a sex pheromone. The precise arrangement of the double bonds and the acetate group makes it highly effective in eliciting a response from the target insect species .

Propriétés

Numéro CAS |

55774-32-8 |

|---|---|

Formule moléculaire |

C14H24O2 |

Poids moléculaire |

224.34 g/mol |

Nom IUPAC |

[(9E)-dodeca-7,9-dienyl] acetate |

InChI |

InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h4-7H,3,8-13H2,1-2H3/b5-4+,7-6? |

Clé InChI |

LLRZUAWETKPZJO-DBYMJTHYSA-N |

SMILES |

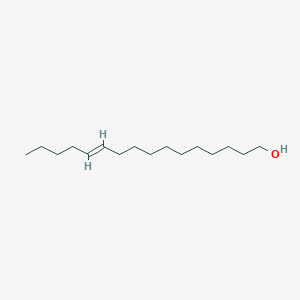

CCC=CC=CCCCCCCOC(=O)C |

SMILES isomérique |

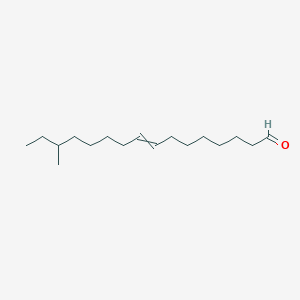

CC/C=C/C=CCCCCCCOC(=O)C |

SMILES canonique |

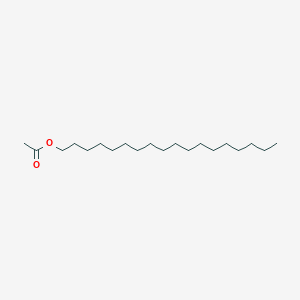

CCC=CC=CCCCCCCOC(=O)C |

Key on ui other cas no. |

54364-62-4 55774-32-8 |

Pictogrammes |

Irritant; Environmental Hazard |

Pureté |

>95% |

Synonymes |

[(7E,9Z)-dodeca-7,9-dienyl]acetate; (Z,E)-7,9-Dodecadienyl acetate; 7,9-DODECADIEN-1-OL,ACETATE, (7Z,9E)-; (7Z,9E)-dodecadienyl acetate; (7Z,9E)-7,9-dodecadienyl acetate; 7,9-dodecadienyl acetate; (7Z,9E)-7,9-Dodecadienylacetat; Z,E-7,9-dodecadienyl a |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

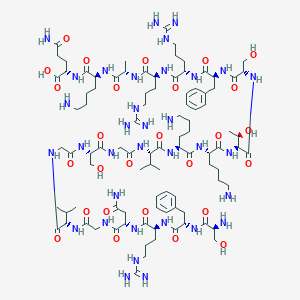

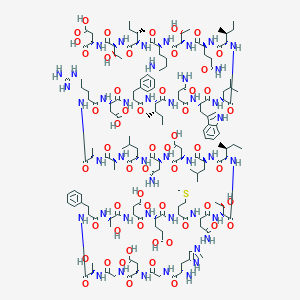

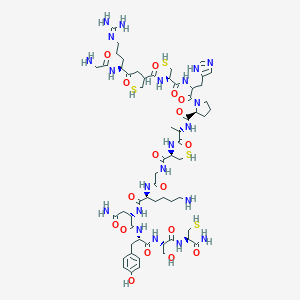

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.